molecular formula C9H9BrFNO2 B4617563 ethyl N-(4-bromo-2-fluorophenyl)carbamate

ethyl N-(4-bromo-2-fluorophenyl)carbamate

Cat. No.: B4617563
M. Wt: 262.08 g/mol
InChI Key: WBIHDRMZPHNYLQ-UHFFFAOYSA-N
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Description

Ethyl N-(4-bromo-2-fluorophenyl)carbamate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of carbamate, featuring a bromine and fluorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-bromo-2-fluorophenyl)carbamate typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromo-2-fluoroaniline+ethyl chloroformateethyl N-(4-bromo-2-fluorophenyl)carbamate+HCl\text{4-bromo-2-fluoroaniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-bromo-2-fluoroaniline+ethyl chloroformate→ethyl N-(4-bromo-2-fluorophenyl)carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-bromo-2-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and ethyl alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Products may include oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the compound.

    Hydrolysis: 4-bromo-2-fluoroaniline and ethyl alcohol.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. It can participate in nucleophilic substitution reactions due to the electrophilic nature of the bromine atom, allowing for further derivatization.
  • Functional Group Transformations : It can undergo oxidation to form N-oxides or reduction to yield amines, making it versatile in synthetic organic chemistry.

Biology

  • Biochemical Probes : Ethyl N-(4-bromo-2-fluorophenyl)carbamate is investigated as a biochemical probe to study enzyme activities. Its halogenated structure may enhance interactions with enzyme active sites.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, particularly against Gram-negative bacteria. This suggests potential for developing new antibacterial agents.

Medicine

  • Therapeutic Potential : The compound is explored for its therapeutic properties, including anti-inflammatory and anticancer activities. The presence of bromine and fluorine atoms may improve binding affinity to specific protein targets involved in drug metabolism.
  • Pharmacological Evaluation : Comparative analyses indicate that structural modifications can enhance the pharmacological profile of derivatives derived from this compound.

Industry

  • Agrochemicals : this compound has applications in developing agrochemicals due to its potential biological activity.
  • Specialty Chemicals : Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Antimicrobial Activity Study

A study evaluated compounds structurally related to this compound against various bacterial strains such as E. coli and P. aeruginosa. Results indicated significant inhibition of bacterial growth, particularly in mutants lacking efflux pumps, suggesting that structural modifications could enhance permeability and efficacy against resistant strains.

Pharmacological Evaluation

Research comparing this compound with other carbamate derivatives revealed that fluorine substitution improves interactions with drug metabolism-related proteins, enhancing overall pharmacological profiles.

Mechanism of Action

The mechanism of action of ethyl N-(4-bromo-2-fluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl N-(4-bromo-2-fluorophenyl)carbamate can be compared with other carbamate derivatives such as:

  • Ethyl N-phenylcarbamate
  • Ethyl N-(4-chloro-2-fluorophenyl)carbamate
  • Ethyl N-(4-bromo-2-chlorophenyl)carbamate

These compounds share similar structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. This compound is unique due to the presence of both bromine and fluorine atoms, which may confer distinct reactivity and interactions.

Biological Activity

Ethyl N-(4-bromo-2-fluorophenyl)carbamate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula: C10H10BrFNO2
  • Molecular Weight: 276.1 g/mol

The compound features a carbamate functional group attached to a 4-bromo-2-fluorophenyl moiety, which is significant for its biological interactions.

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The presence of the bromine and fluorine substituents may enhance its lipophilicity and binding affinity, influencing its pharmacokinetic properties. The compound may act as an inhibitor or modulator of various enzymatic activities, which can lead to diverse biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antifungal Activity: Preliminary studies have shown that derivatives of carbamates, including those with similar structures, can exhibit antifungal properties. For instance, compounds with 4-bromo and 2-fluoro substitutions have shown promising results against various fungal pathogens, suggesting that this compound could potentially possess similar activities .
  • Enzyme Inhibition: The compound is being investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition could be beneficial in treating diseases where these enzymes play a critical role.

Case Studies and Research Findings

  • Antifungal Efficacy:
    A study evaluating the antifungal activity of carbamate derivatives found that compounds with halogen substitutions exhibited enhanced efficacy against plant pathogens. This compound's structural characteristics suggest it may similarly inhibit fungal growth, warranting further investigation .
  • Enzyme Interaction Studies:
    Research has focused on the interaction between this compound and various enzymes. Preliminary data indicate that the compound may affect enzyme kinetics, leading to altered metabolic processes in treated cells.
  • Pharmacological Applications:
    The unique structure of this compound positions it as a potential lead compound in drug discovery efforts aimed at developing new therapeutic agents for diseases influenced by enzyme activity .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H10BrFNO2Carbamate functional groupPotential antifungal and enzyme inhibition
Tert-butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamateC14H18BrFN2O3More complex structureInvestigated for enzyme interactions
Ethyl (2-bromo-4-fluorophenoxy)acetateC10H10BrFO3Different substitution patternAntifungal activity reported

Properties

IUPAC Name

ethyl N-(4-bromo-2-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIHDRMZPHNYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl chloroformate (15.91 g) was added dropwise to a solution of 4-bromo-2-fluoroaniline (25.33 g) and pyridine (21.06 g) in methylene chloride (260 ml) at 0° C., and the mixture was stirred at 10° C. for 3 hours. After the reaction, it was extracted with methylene chloride, then washed with diluted hydrochloric acid and an aqueous sodium hydrogencarbonate solution, and dried over anhydrous magnesium sulfate. Then, methylene chloride was distilled off, and the resulting crude crystals were crystallized from ethyl acetate-n-hexane (1:5 v/v) to obtain the objective ethyl N-(4-bromo-2-fluorophenyl)carbamate (34.45 g).
Quantity
15.91 g
Type
reactant
Reaction Step One
Quantity
25.33 g
Type
reactant
Reaction Step One
Quantity
21.06 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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